molecular formula C24H30N2O3 B2916003 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide CAS No. 921836-07-9

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide

Cat. No.: B2916003
CAS No.: 921836-07-9
M. Wt: 394.515
InChI Key: LFQRRAQHVFMUQA-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a benzamide derivative featuring a fused benzo[b][1,4]oxazepin core. This heterocyclic scaffold is characterized by a seven-membered ring system containing oxygen and nitrogen atoms, substituted with an isopentyl chain at position 5, two methyl groups at position 3, and a ketone at position 4. The 4-methylbenzamide moiety is appended at position 8 of the benzoxazepin ring.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-16(2)12-13-26-20-11-10-19(14-21(20)29-15-24(4,5)23(26)28)25-22(27)18-8-6-17(3)7-9-18/h6-11,14,16H,12-13,15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQRRAQHVFMUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant research findings.

The compound's molecular formula is C22H32N4O4SC_{22}H_{32}N_{4}O_{4}S with a molecular weight of 448.6 g/mol. Its structural complexity suggests potential interactions with biological targets that could lead to therapeutic applications.

Antimicrobial Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated high efficacy against various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of protein synthesis. The structure-function relationship suggests that modifications in the side chains can enhance activity against specific pathogens .

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory effects through in vitro assays that measure the production of pro-inflammatory cytokines. In one study, compounds with similar oxazepin structures were shown to reduce nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), indicating their potential in treating inflammatory diseases .

Antioxidant Activity

Antioxidant assays have demonstrated that this class of compounds can scavenge free radicals effectively. The presence of multiple functional groups in the structure contributes to its ability to donate electrons and neutralize reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress-related damage .

Study 1: Antimicrobial Efficacy

A study published in PubMed assessed the antimicrobial activity of synthesized derivatives similar to this compound. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory properties of related compounds. The study found that these compounds significantly inhibited the release of TNF-alpha and IL-6 from activated macrophages. The results suggest a promising avenue for developing new anti-inflammatory agents based on this oxazepin scaffold.

Data Summary

Activity Effect Reference
AntimicrobialHigh efficacy against Staphylococcus aureus
Anti-inflammatoryReduced TNF-alpha and IL-6 production
AntioxidantEffective scavenging of free radicals

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzo[b][1,4]oxazepin core but differ in substituents attached to the amide or sulfonamide group. Key comparisons are outlined below:

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide (Target) 4-methylbenzamide Likely C₂₄H₃₀N₂O₃ ~422.5 Hydrophobic 4-methyl group; moderate polarity due to amide linkage.
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide 3,5-dimethoxybenzamide C₂₄H₃₀N₂O₅ ~450.5 Electron-donating methoxy groups enhance polarity and potential hydrogen-bonding capacity.
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide 4-methylbenzenesulfonamide C₂₃H₃₀N₂O₄S 430.6 Sulfonamide group increases acidity and aqueous solubility compared to amides.
4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide 4-ethoxybenzamide C₂₅H₃₂N₂O₄ 424.5 Ethoxy group enhances lipophilicity, potentially improving membrane permeability.

Functional Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethoxybenzamide analog exhibits higher polarity due to methoxy groups, which may improve solubility but reduce blood-brain barrier penetration. In contrast, the target compound’s 4-methylbenzamide group balances moderate hydrophobicity and steric bulk.
  • Amide vs. Sulfonamide Linkages : The sulfonamide derivative has a stronger electron-withdrawing effect, increasing acidity (pKa ~1–2 for sulfonamides vs. ~8–10 for amides). This property could enhance binding to cationic targets or alter metabolic stability.

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